

Tunable bandgap in $\text{Bi}_2\text{O}_2\text{Se}$ and its implications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oxyselenide**

Cat. No.: **B8403211**

[Get Quote](#)

An In-depth Technical Guide to the Tunable Bandgap of $\text{Bi}_2\text{O}_2\text{Se}$ and its Implications for Researchers and Drug Development Professionals

Bismuth **oxyselenide** ($\text{Bi}_2\text{O}_2\text{Se}$), a two-dimensional (2D) semiconductor, has garnered significant attention within the scientific community for its remarkable electronic and optoelectronic properties.^{[1][2]} Possessing high carrier mobility, excellent air stability, and a moderate, tunable bandgap, $\text{Bi}_2\text{O}_2\text{Se}$ presents a promising platform for the development of next-generation electronic devices.^{[3][4]} This technical guide provides a comprehensive overview of the tunable bandgap in $\text{Bi}_2\text{O}_2\text{Se}$, detailing the underlying mechanisms, experimental protocols for its manipulation, and the profound implications for various technological applications.

Understanding the Bandgap of $\text{Bi}_2\text{O}_2\text{Se}$

The bandgap of a semiconductor is a critical parameter that dictates its electrical and optical properties. In its bulk form, $\text{Bi}_2\text{O}_2\text{Se}$ exhibits an indirect bandgap of approximately 0.8 eV.^{[3][5]} This value positions it as a suitable material for applications in infrared photodetectors and telecommunications. However, the true potential of $\text{Bi}_2\text{O}_2\text{Se}$ lies in the ability to precisely tune this bandgap through various physical and chemical means.

Mechanisms for Tuning the Bandgap of $\text{Bi}_2\text{O}_2\text{Se}$

The ability to modulate the bandgap of $\text{Bi}_2\text{O}_2\text{Se}$ opens up a wide range of possibilities for designing novel electronic and optoelectronic devices with tailored functionalities. The primary

methods for achieving this tunability include quantum confinement, strain engineering, and the application of an external electric field.

Quantum Confinement Effect

As the thickness of the $\text{Bi}_2\text{O}_2\text{Se}$ material is reduced to the nanometer scale, quantum confinement effects become prominent, leading to a significant increase in the bandgap.^{[6][7]} This phenomenon arises from the restriction of electron and hole movement in the confined dimension, resulting in the quantization of energy levels. The bandgap can be effectively engineered by controlling the number of atomic layers in the $\text{Bi}_2\text{O}_2\text{Se}$ thin film. For instance, the bandgap of a monolayer $\text{Bi}_2\text{O}_2\text{Se}$ can be as high as 1.9 eV.^[8]

Strain Engineering

Applying mechanical strain to the $\text{Bi}_2\text{O}_2\text{Se}$ lattice is another powerful technique for modulating its electronic band structure.^{[9][10]} Both compressive and tensile strain can be utilized to alter the interatomic distances and orbital overlaps, thereby influencing the bandgap energy. Theoretical calculations and experimental results have demonstrated that biaxial strain can tune the bandgap of monolayer $\text{Bi}_2\text{O}_2\text{Se}$ over a wide range, from 0.3 eV to 2.0 eV.^[10] A notable phenomenon is the transition from a semiconductor to a metallic state under large tensile strain.^{[1][10]}

Electric Field Tuning

The application of an external electric field, typically through a gate electrode in a field-effect transistor (FET) configuration, can also be used to tune the carrier concentration and, consequently, the effective bandgap of $\text{Bi}_2\text{O}_2\text{Se}$.^{[3][11]} This gate-tunable photoresponse is particularly advantageous for developing phototransistors with high on/off ratios and specific detectivity.^{[11][12]}

Quantitative Data on Tunable Bandgap of $\text{Bi}_2\text{O}_2\text{Se}$

The following tables summarize the quantitative data on the tunable bandgap of $\text{Bi}_2\text{O}_2\text{Se}$ under different conditions, as reported in the literature.

Tuning Method	Material Form	Condition	Bandgap (eV)	Reference
Quantum Confinement	Bulk	-	~0.8	[3][5]
Monolayer	-	~1.9	[8]	
Thin Film	Layer-dependent	~1.3 - 0.8	[9]	
Strain Engineering	Monolayer	Biaxial Strain	0.3 - 2.0	[10]
Monolayer	Biaxial Strain	1.17 - 3.08	[1]	
Bilayer	Large Tensile Strain (~8%)	Bandgap closes (Semiconductor-Metal Transition)	[1]	
Vacancy Engineering	-	Oxygen Vacancies	Reduced Bandgap	[13]

Material Form	Bandgap Type	Bandgap (eV)	Reference
Bulk	Indirect	~0.8	[3]
Monolayer	Direct	-	[1]
With Se Vacancies	Direct	~0.5	[14]

Experimental Protocols

The synthesis of high-quality $\text{Bi}_2\text{O}_2\text{Se}$ thin films with controlled thickness is crucial for exploiting its tunable bandgap. Several experimental techniques have been successfully employed for this purpose.

Chemical Vapor Deposition (CVD)

CVD is a widely used method for growing large-area, high-quality $\text{Bi}_2\text{O}_2\text{Se}$ thin films.[3][15]

- Precursors: Bismuth(III) oxide (Bi_2O_3) and Bismuth(III) selenide (Bi_2Se_3) or elemental Selenium (Se) powders are typically used as precursors.[15]

- Substrate: Mica or SrTiO_3 are common substrates for the epitaxial growth of $\text{Bi}_2\text{O}_2\text{Se}$.[\[1\]](#)[\[15\]](#)
- Growth Process: The precursors are heated in a furnace, and the resulting vapor is transported by a carrier gas (e.g., Argon) to the substrate, where the $\text{Bi}_2\text{O}_2\text{Se}$ film is deposited. The thickness of the film can be controlled by adjusting the growth time, temperature, and precursor concentration.[\[15\]](#)

Molecular Beam Epitaxy (MBE)

MBE offers precise control over the film thickness at the atomic level.[\[1\]](#)

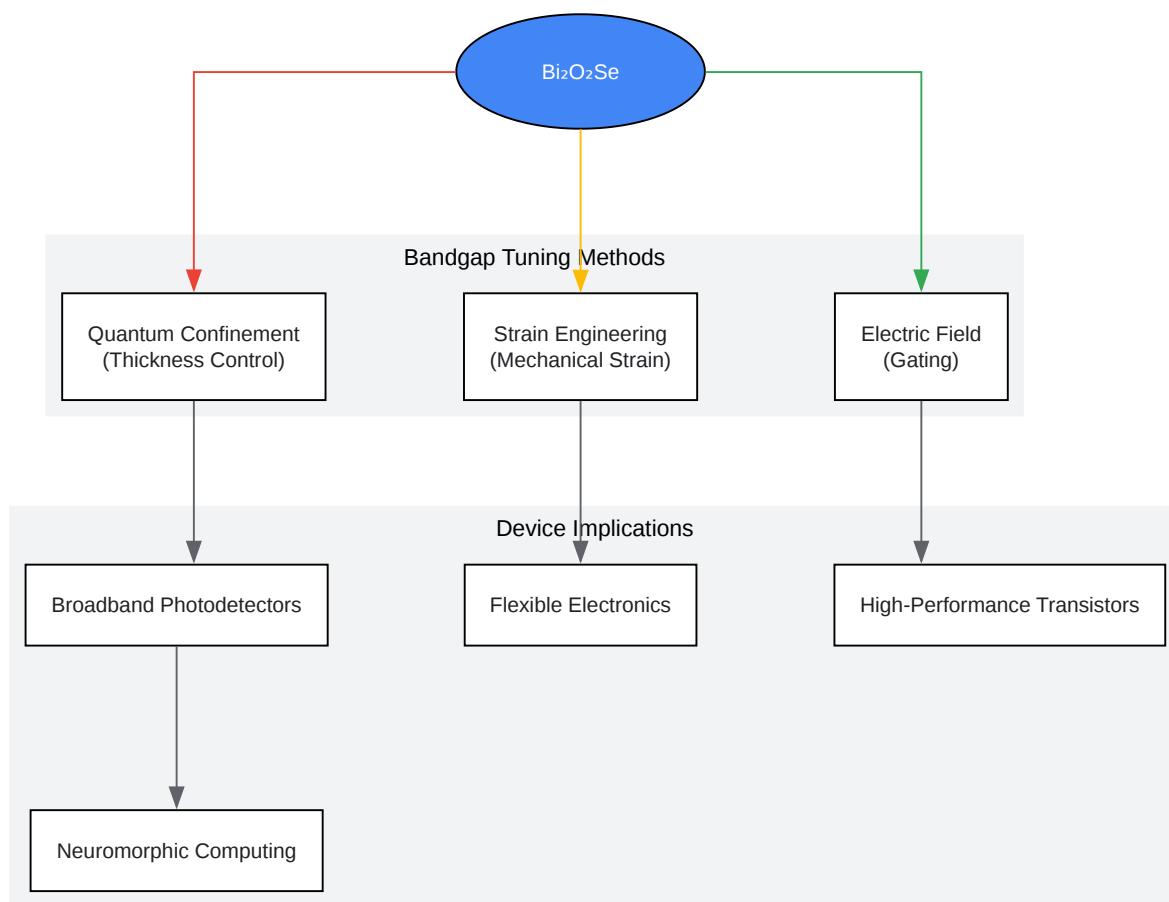
- Process: High-purity elemental sources of bismuth, selenium, and oxygen are evaporated in an ultra-high vacuum chamber and directed towards a heated substrate. The slow deposition rate allows for layer-by-layer growth, enabling the fabrication of monolayer and few-layer $\text{Bi}_2\text{O}_2\text{Se}$ films with high crystalline quality.[\[1\]](#)

Pulsed Laser Deposition (PLD)

PLD is another technique for growing high-quality epitaxial $\text{Bi}_2\text{O}_2\text{Se}$ thin films.[\[16\]](#)[\[17\]](#)

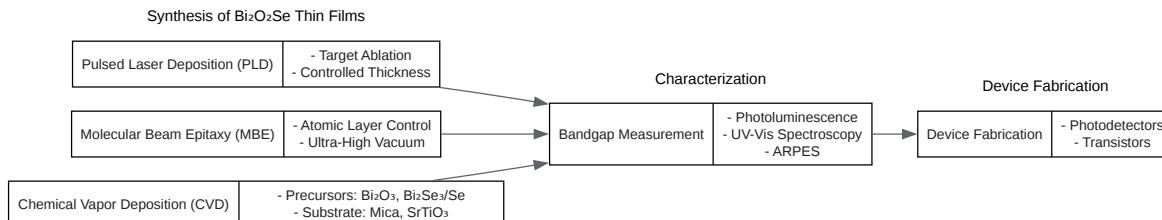
- Process: A high-power pulsed laser is used to ablate a $\text{Bi}_2\text{O}_2\text{Se}$ target, creating a plasma plume that deposits onto a heated substrate. The film thickness can be controlled by the number of laser pulses.[\[16\]](#)

Implications of a Tunable Bandgap


The ability to engineer the bandgap of $\text{Bi}_2\text{O}_2\text{Se}$ has far-reaching implications for the development of advanced electronic and optoelectronic devices.

- Broadband Photodetectors: By creating heterostructures with varying bandgaps or by locally tuning the bandgap, it is possible to fabricate photodetectors that can operate over a wide spectral range, from the ultraviolet to the near-infrared.[\[18\]](#)[\[19\]](#)
- High-Performance Transistors: The tunable electronic properties of $\text{Bi}_2\text{O}_2\text{Se}$, including its high carrier mobility and gate-tunable bandgap, make it an excellent candidate for next-generation field-effect transistors with high on/off ratios and low power consumption.[\[6\]](#)[\[20\]](#)[\[21\]](#)

- Flexible and Wearable Electronics: The robust mechanical properties of $\text{Bi}_2\text{O}_2\text{Se}$, combined with its tunable electronic characteristics, pave the way for its use in flexible and wearable electronic devices.[10][15]
- Optoelectronic Synapses: The unique photoresponsive properties of $\text{Bi}_2\text{O}_2\text{Se}$ can be harnessed to develop artificial optoelectronic synapses for neuromorphic computing applications.[2]


Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the tunable bandgap of $\text{Bi}_2\text{O}_2\text{Se}$.

[Click to download full resolution via product page](#)

Mechanisms for tuning the bandgap of $\text{Bi}_2\text{O}_2\text{Se}$ and their device implications.

[Click to download full resolution via product page](#)

A generalized experimental workflow for the synthesis and application of $\text{Bi}_2\text{O}_2\text{Se}$.

Future Perspectives

The field of 2D materials is rapidly evolving, and $\text{Bi}_2\text{O}_2\text{Se}$ stands out as a material with immense potential. Future research will likely focus on refining synthesis techniques to achieve wafer-scale production of high-quality films, exploring novel heterostructures to unlock new functionalities, and integrating $\text{Bi}_2\text{O}_2\text{Se}$ into complex electronic and photonic circuits. The tunable bandgap of $\text{Bi}_2\text{O}_2\text{Se}$ will undoubtedly continue to be a key area of investigation, driving innovation in a wide array of technological domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent progress in two-dimensional $\text{Bi}_2\text{O}_2\text{Se}$ and its heterostructures - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation, properties, and applications of Bi₂O₂Se thin films: A review [jos.ac.cn]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Bi₂O₂Se-based integrated multifunctional optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Researching | Preparation, properties, and applications of Bi₂O₂Se thin films: A review [m.researching.cn]
- 16. pubs.aip.org [pubs.aip.org]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. High-performance sub-10 nm monolayer Bi₂O₂Se transistors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Tunable bandgap in Bi₂O₂Se and its implications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8403211#tunable-bandgap-in-bi2o2se-and-its-implications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com